2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-13C,15N2
Description
Cytochrome P450-Mediated Activation in Human Hepatocytes
Cytochrome P450 1A2 is the principal enzyme responsible for the metabolic activation of MeIQx in human hepatocytes. This isoform catalyzes the N-hydroxylation of MeIQx to form 2-(hydroxyamino)-3,8-dimethylimidazo[4,5-f]quinoxaline, a proximate carcinogenic metabolite capable of binding DNA. The reaction proceeds via a two-electron oxidation mechanism, generating a reactive nitrenium ion intermediate that forms adducts with guanine residues in DNA. Notably, cytochrome P450 1A2 also mediates the detoxification of MeIQx through C8-oxidation, yielding IQx-8-COOH as the predominant metabolite at physiologically relevant exposure levels. This dual role highlights the enzyme’s central function in balancing metabolic activation and detoxication.
Table 1: Cytochrome P450 1A2-Mediated Metabolites of MeIQx in Human Hepatocytes
| Metabolite | Pathway | Biological Activity |
|---|---|---|
| 2-(Hydroxyamino)-3,8-dimethyl-MeIQx | N-Hydroxylation | DNA-reactive, carcinogenic |
| IQx-8-COOH | C8-Oxidation | Non-mutagenic, detoxication |
The carcinogenic N-hydroxy metabolite is further processed into N2-glucuronide conjugates, which are excreted via biliary and renal routes. Competitive inhibition studies using α-naphthoflavone confirm cytochrome P450 1A2’s dominance in these transformations, with minimal contributions from other isoforms such as cytochrome P450 1A1 or 1B1.
N-Glucuronidation and Sulfonation Detoxification Pathways
Phase II conjugation reactions play a critical role in neutralizing reactive MeIQx metabolites. In human hepatocytes, the N-hydroxy intermediate undergoes N2-glucuronidation to form N2-(β-1-glucosiduronyl)-2-(hydroxyamino)-3,8-dimethylimidazo[4,5-f]quinoxaline, a water-soluble conjugate amenable to urinary excretion. Simultaneously, sulfotransferases catalyze the formation of N2-(3,8-dimethylimidazo[4,5-f]quinoxalin-2-yl)sulfamic acid, another detoxification product. These pathways operate concurrently with oxidative detoxication, ensuring efficient clearance of potentially harmful intermediates.
Table 2: Phase II Detoxification Products of MeIQx
| Conjugate | Pathway | Excretion Route |
|---|---|---|
| N2-Glucuronide | Glucuronidation | Urine, bile |
| Sulfamic acid derivative | Sulfonation | Urine |
The relative abundance of these conjugates varies with substrate concentration. At low MeIQx exposures (≤1 μM), sulfonation predominates, whereas glucuronidation becomes significant at higher doses. Neither conjugate exhibits mutagenic activity in Salmonella typhimurium assays, confirming their detoxication roles.
Interspecies Variation in Oxidative Metabolism
Significant differences exist between humans and rodents in MeIQx metabolism. Human hepatocytes predominantly form IQx-8-COOH via cytochrome P450 1A2-mediated C8-oxidation, accounting for over 60% of oxidative metabolites at dietary exposure levels. In contrast, rat hepatocytes lack this pathway and instead produce 2-amino-3,8-dimethyl-5-hydroxyimidazo[4,5-f]quinoxaline as the major detoxication product, even after induction with 3-methylcholanthrene.
Table 3: Species-Specific Detoxification Pathways for MeIQx
| Species | Major Detox Metabolite | Catalytic Enzyme |
|---|---|---|
| Human | IQx-8-COOH | Cytochrome P450 1A2 |
| Rat | 5-Hydroxy-MeIQx | Uncharacterized P450 |
These interspecies disparities arise from structural differences in cytochrome P450 1A2 substrate-binding pockets, which favor C8-oxidation in humans but not rodents. Consequently, rodent models underestimate the contribution of IQx-8-COOH to MeIQx detoxication, complicating extrapolations of genotoxicity data to human risk assessments.
Properties
Molecular Formula |
C11H11N5 |
|---|---|
Molecular Weight |
216.22 g/mol |
IUPAC Name |
3,8-dimethyl(213C,1,3-15N2)imidazolo[4,5-f]quinoxalin-2-amine |
InChI |
InChI=1S/C11H11N5/c1-6-5-13-7-3-4-8-10(9(7)14-6)15-11(12)16(8)2/h3-5H,1-2H3,(H2,12,15)/i11+1,15+1,16+1 |
InChI Key |
DVCCCQNKIYNAKB-LRPKJYPNSA-N |
Isomeric SMILES |
CC1=CN=C2C=CC3=C(C2=N1)[15N]=[13C]([15N]3C)N |
Canonical SMILES |
CC1=CN=C2C=CC3=C(C2=N1)N=C(N3C)N |
Origin of Product |
United States |
Preparation Methods
Overview
The synthesis of MeIQx and its isotopically labeled analogues has been extensively studied since its initial isolation from cooked meat products. The compound is synthesized primarily for research purposes due to its mutagenic properties and occurrence in cooked foods.
Classical Synthetic Route
The original synthetic approach to MeIQx involves starting from 6-amino-3-methylquinoxaline. The key steps are:
- Methylation and Nitration: 6-amino-3-methylquinoxaline is methylated and then nitrated to introduce the nitro group.
- Reduction: The nitro group is reduced to an amine.
- Cyclization: The intermediate is cyclized using cyanogen bromide to form the imidazoquinoxaline ring system, yielding MeIQx.
This method was first reported by Kasai et al. in 1981 and confirmed by subsequent purification from fried beef.
Improved Synthetic Routes
Several improved routes have been developed to enhance yield and purity:
- Copper(I)-Promoted Quinoxaline Formation: This method uses copper(I) catalysts to promote quinoxaline ring formation, improving reaction efficiency.
- Benzoselenadiazole Intermediate Route: An alternative pathway via benzoselenadiazole intermediates has been reported, offering a different synthetic strategy.
- Fluoro-Ortho-Phenylenediamine Starting Material: Using 4-fluoro-ortho-phenylenediamine as a precursor has been shown to facilitate the synthesis of MeIQx.
Synthesis of Isotopically Labeled 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-13C,15N2
The isotopically labeled MeIQx is synthesized by incorporating 13C and 15N isotopes into the starting materials or intermediates. Murray et al. (1988) reported a method where isotopically labeled precursors are used in the classical synthetic route to produce 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-13C,15N2. This labeled compound is used as an internal standard in analytical methods to accurately quantify MeIQx in complex matrices.
Analytical Techniques for Preparation Verification
Purification
Structural Confirmation
Quantification
- Liquid chromatography coupled with thermospray mass spectrometry using deuterium-labeled internal standards
- Immunoaffinity chromatography with monoclonal antibodies specific to MeIQx
- Solid-phase extraction and medium-pressure liquid chromatography
Summary Table of Preparation Methods
Research Findings and Notes
- MeIQx is a potent mutagen formed during high-temperature cooking of meat and fish.
- The isotopically labeled form is essential for precise analytical quantification.
- The compound is stable under typical laboratory conditions but sensitive to hypochlorite degradation.
- Commercial production is limited to small quantities for research; it has no commercial use beyond this.
- The synthesis and purification methods have been refined over decades to improve yield, purity, and analytical reliability.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline undergoes several types of chemical reactions, including:
Oxidation: Catalyzed by cytochrome P450 enzymes, leading to the formation of N-hydroxy derivatives.
O-acetylation: Catalyzed by N-acetyltransferase 2 (NAT2), forming O-acetylated products.
Common Reagents and Conditions
Oxidation: Cytochrome P450 enzymes, typically in the presence of NADPH and oxygen.
O-acetylation: N-acetyltransferase 2, acetyl-CoA as the acetyl donor.
Major Products
Deoxyguanosine-C8-MeIQx: A DNA adduct formed during the bioactivation of the compound.
Scientific Research Applications
Carcinogenicity Studies
2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline has been extensively studied for its role as a food-derived carcinogen. It is formed during the cooking of meats at high temperatures. Research indicates that this compound can induce tumors in laboratory animals, particularly in the liver and Zymbal glands, highlighting its potential as a model for studying carcinogenesis mechanisms.
Case Study: Tumor Induction in Animal Models
In studies involving male rats treated with MeIQx, significant increases in hepatocellular carcinomas were observed. The compound's ability to cause DNA damage and mutations has been linked to its structure, which allows it to form adducts with DNA, leading to tumorigenesis .
Metabolism and Toxicology
The metabolism of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline has been investigated using isotopically labeled variants. The incorporation of carbon-13 and nitrogen-15 enables researchers to trace metabolic pathways and understand how the compound is processed within biological systems.
Table: Metabolic Pathways of 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline
| Metabolite | Pathway | Biological Impact |
|---|---|---|
| N-OH-MeIQx | Phase I | Potentially reactive intermediate |
| MeIQx-N7-Guanine | DNA Adduct | Mutagenic potential leading to cancer |
Analytical Chemistry
The isotopic labeling of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline facilitates its detection and quantification in complex matrices such as food samples. Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are employed to analyze the presence of this carcinogen in cooked meats.
Application Example: Food Safety Testing
In food safety studies, the presence of MeIQx in grilled or fried fish has been quantified using isotopic dilution assays. This approach enhances sensitivity and accuracy in detecting low concentrations of carcinogens in food products .
Proteomics Research
The compound is also utilized in proteomics research to study protein interactions and modifications induced by carcinogens. By using labeled compounds, researchers can track changes in protein expression and post-translational modifications associated with exposure to dietary carcinogens.
Mechanism of Action
The compound exerts its effects through bioactivation, which involves:
N-hydroxylation: Catalyzed by cytochrome P450 enzymes, forming N-hydroxy derivatives.
O-acetylation: Catalyzed by N-acetyltransferase 2, leading to the formation of reactive intermediates that can bind to DNA and form adducts.
DNA Adduct Formation: The reactive intermediates bind to DNA, causing mutations and potentially leading to carcinogenesis.
Comparison with Similar Compounds
Structural Differences and Molecular Properties
MeIQx belongs to the imidazo[4,5-f]quinoxaline family, distinguished by methyl groups at positions 3 and 8 of the quinoxaline ring. Key structural comparisons with other HAAs include:
| Compound | Structure | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|---|
| MeIQx | Imidazo[4,5-f]quinoxaline | C11H11N5 | 213.24 | 3,8-dimethyl |
| PhIP (2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) | Imidazo[4,5-b]pyridine | C13H12N4 | 224.26 | 1-methyl, 6-phenyl |
| DiMeIQx (2-Amino-3,4,8-trimethylimidazo[4,5-f]quinoxaline) | Imidazo[4,5-f]quinoxaline | C12H13N5 | 227.27 | 3,4,8-trimethyl |
| IQ (2-Amino-3-methylimidazo[4,5-f]quinoline) | Imidazo[4,5-f]quinoline | C11H10N4 | 198.22 | 3-methyl |
Key Insights :
- The quinoxaline backbone of MeIQx and DiMeIQx contrasts with the pyridine ring in PhIP and quinoline in IQ, altering DNA-binding affinity and metabolic pathways .
Occurrence in Cooked Foods
HAAs are formed via Maillard reactions between creatine, amino acids, and sugars during high-temperature cooking. Levels vary by cooking method and food type:
| Compound | Common Sources | Typical Concentration (ng/g cooked meat) | Cooking Method Influence |
|---|---|---|---|
| MeIQx | Beef, chicken, fish | 1–50 | Pan-frying, grilling (>220°C) |
| PhIP | Chicken (skin-on), pork | 12–480 (chicken breast) | Prolonged broiling, grilling |
| DiMeIQx | Beef, pork | 1–2 | High-temperature roasting |
| IQ | Fish (e.g., salmon) | Not detected in chicken | Charcoal-grilled fish |
Key Insights :
- PhIP is the most abundant HAA in chicken, while MeIQx dominates in red meat .
- IQ is rarely detected in poultry but prevalent in fish .
Metabolic Activation and Mutagenicity
Metabolic pathways differ significantly among HAAs due to structural variations:
| Compound | Primary Metabolic Enzyme | Major DNA Adducts | Mutagenic Potency (TA98 strain, revertants/μg) |
|---|---|---|---|
| MeIQx | CYP1A2 | N-(deoxyguanosin-8-yl)-MeIQx | 6,800–9,500 |
| PhIP | CYP1A2 | N-(deoxyguanosin-8-yl)-PhIP | 1,200–3,500 |
| DiMeIQx | CYP1A2 | N-(deoxyguanosin-8-yl)-DiMeIQx | 4,200–6,100 |
| IQ | CYP1A2 | N-(deoxyguanosin-8-yl)-IQ | 14,000–16,000 |
Key Insights :
- IQ exhibits the highest mutagenic potency due to its unsubstituted quinoline ring, enabling stronger DNA intercalation .
- MeIQx and DiMeIQx require N-hydroxylation for activation, but DiMeIQx’s additional methyl group may slow detoxification .
Carcinogenicity and Health Implications
| Compound | Target Organs (Rodent Studies) | IARC Classification | Human Epidemiological Evidence |
|---|---|---|---|
| MeIQx | Liver, lung, hematopoietic system | Group 2B | Limited; associated with colorectal cancer |
| PhIP | Colon, mammary gland, prostate | Group 2B | Stronger association with breast cancer |
| DiMeIQx | Liver, blood vessels | Not classified | Insufficient data |
| IQ | Liver, forestomach, Zymbal gland | Group 2B | No conclusive human data |
Key Insights :
- PhIP’s carcinogenicity in breast tissue is linked to estrogen receptor interactions, a mechanism absent in MeIQx .
- MeIQx’s hepatocarcinogenicity in rodents correlates with its high bioavailability in liver tissues .
Inhibition by Dietary Components
Vegetable and fruit juices show varying efficacy in suppressing HAA mutagenicity:
| Compound | Inhibition by Vegetable Juices (%)* | Key Inhibitors Identified |
|---|---|---|
| MeIQx | 40–60 | Chlorophyll, polyphenols |
| PhIP | 20–40 | Anthocyanins, glucosinolates |
| IQ | 50–70 | Fiber, vitamin C |
Data from *in vitro assays using Salmonella typhimurium TA98 .
Key Insights :
- MeIQx’s planar structure makes it more susceptible to intercalation-blocking agents like chlorophyll .
Biological Activity
2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-13C,15N2 (often referred to as MeIQx) is a synthetic compound belonging to the class of imidazoquinoxalines. It has garnered significant attention due to its biological activity, particularly its carcinogenic potential as a food-derived mutagen. This article examines the biological activity of MeIQx, focusing on its carcinogenic properties, metabolic pathways, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by the following features:
- Chemical Formula : C₁₁H₁₁N₅ (for the non-labeled version)
- Molecular Weight : Approximately 213.24 g/mol
- IUPAC Name : 2-Amino-3,8-dimethyl-3H-imidazo[4,5-f]quinoxaline
MeIQx is primarily formed during the cooking of certain foods at high temperatures, particularly meats and fish .
Carcinogenicity
MeIQx has been classified as a probable human carcinogen based on experimental evidence. Studies have demonstrated that it induces tumors in various animal models. Notably:
- Mouse Studies : In newborn male B6C3F1 mice injected with varying doses of MeIQx, there was a significant increase in the incidence of hepatocellular adenomas compared to controls after 12 months .
- Rat Studies : Male Sprague-Dawley rats administered MeIQx showed a dose-dependent relationship with tumor formation. At higher doses, tumors were observed in liver and kidney tissues .
Metabolic Pathways
The metabolism of MeIQx involves several pathways leading to the formation of various metabolites that contribute to its biological activity:
- Phase I Metabolism : Involves the action of cytochrome P450 enzymes which convert MeIQx into several hydroxylated derivatives and N-hydroxy derivatives. These metabolites can form reactive intermediates that bind covalently to DNA and proteins, leading to mutagenic effects .
- Phase II Metabolism : Includes conjugation reactions where metabolites are further processed into sulfate and glucuronide derivatives for excretion. The efficiency of these pathways can vary significantly based on dosing and the presence of other compounds like polychlorinated biphenyls (PCBs) which can induce cytochrome P450 enzymes .
Mutagenicity
MeIQx has been shown to exhibit mutagenic properties in various assays:
- In the Ames test using Salmonella typhimurium strains TA98 and TA100, MeIQx demonstrated strong mutagenic activity in the presence of an exogenous metabolic system (S9 mix), indicating that its mutagenic form is likely a reactive ester derived from its N-hydroxy derivative .
Dietary Exposure
Research indicates that dietary exposure to MeIQx occurs predominantly through the consumption of cooked meats. A study highlighted that individuals consuming grilled or fried meats had higher levels of MeIQx in their urine compared to those who consumed boiled or raw meats. This suggests a direct correlation between cooking methods and MeIQx exposure levels .
Cancer Incidence Correlation
Epidemiological studies have suggested a link between high consumption of well-done meats (which typically contain higher levels of MeIQx) and increased risks of colorectal cancer. This correlation underscores the importance of understanding the biological activity of food-derived carcinogens like MeIQx in public health contexts .
Summary Table of Key Findings
| Aspect | Details |
|---|---|
| Chemical Class | Imidazoquinoxaline |
| Carcinogenic Potential | Induces tumors in animal models; classified as probable human carcinogen |
| Key Metabolites | N-hydroxy derivatives; hydroxylated metabolites |
| Mutagenicity Assays | Strongly mutagenic in Ames test with S9 mix |
| Dietary Sources | Found in high-temperature cooked meats; linked to increased cancer risk |
Q & A
Q. What is the mechanistic basis for the mutagenicity of 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) in experimental systems?
MeIQx exerts mutagenic effects primarily through the formation of DNA adducts, which disrupt replication fidelity and repair processes. The compound undergoes metabolic activation by cytochrome P450 1A2 (CYP1A2) to generate reactive intermediates that covalently bind to guanine residues, creating bulky adducts (e.g., N²-(2′-deoxyguanosin-8-yl)-MeIQx). These adducts induce base-pair mismatches and frameshift mutations, as demonstrated in Ames tests and rodent models . Researchers should validate adduct formation using techniques like ³²P-postlabeling or liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) .
Q. How does metabolic activation of MeIQx differ between in vitro and in vivo models?
In vitro systems (e.g., human liver microsomes) primarily rely on CYP1A2 for N-oxidation, while in vivo models (rodents) exhibit interspecies variability in metabolic efficiency. For instance, rat hepatic microsomes show higher N-oxidation rates compared to humans, necessitating careful extrapolation of toxicity data. Researchers should cross-validate findings using humanized CYP1A2 transgenic models or primary hepatocyte cultures .
Q. What experimental approaches are recommended for detecting MeIQx-induced DNA damage in mammalian cells?
Key methodologies include:
- Comet assays to assess single-strand breaks.
- Immunohistochemistry with anti-adduct antibodies (e.g., anti-C8-dG-MeIQx).
- LC-ESI-MS/MS for quantifying specific adducts with high sensitivity (detection limits ~1 adduct per 10⁸ nucleotides) .
Controls should include untreated cells and metabolic inhibitors (e.g., α-naphthoflavone for CYP1A2) to confirm pathway specificity .
Q. What are the limitations of bacterial mutagenicity assays (e.g., Ames test) for studying MeIQx?
While Ames tests using Salmonella typhimurium TA98 are highly sensitive to frameshift mutations, they lack mammalian metabolic systems. Researchers must supplement with S9 liver homogenates to simulate metabolic activation. However, S9 fractions may not fully replicate in vivo CYP1A2 activity, leading to underestimation of adduct diversity .
Advanced Research Questions
Q. How can researchers resolve contradictions in interspecies metabolic data for MeIQx?
Discrepancies arise from differences in CYP1A2 expression and competing detoxification pathways (e.g., glucuronidation). Advanced strategies include:
Q. What experimental designs address the synergistic effects of MeIQx with co-carcinogens like cigarette smoke?
Cigarette smoke upregulates hepatic CYP1A2, enhancing MeIQx bioactivation. To study synergism:
- Dose-response co-exposure : Administer MeIQx with cigarette smoke condensate in rodent hepatocarcinogenesis models.
- Transcriptomic profiling : Analyze CYP1A2 and DNA repair gene expression (e.g., XRCC1, OGG1) via RNA-seq.
- Adduct mapping : Compare adduct profiles in smoke-exposed vs. control cohorts .
Q. How can researchers quantify MeIQx adducts in complex biological matrices (e.g., human tissues)?
Challenges include matrix interference and low adduct abundance. Optimized protocols involve:
- Solid-phase extraction (SPE) : Use C18 columns to isolate adducts from lipids/proteins.
- Isotope dilution : Spike samples with ¹³C/¹⁵N-labeled internal standards (e.g., MeIQx-13C,15N2) for precise quantification.
- MRM (multiple reaction monitoring) : Target specific adduct transitions (e.g., m/z 503 → 327 for C8-dG-MeIQx) .
Q. What molecular mechanisms link MeIQx exposure to altered autophagosome maturation and lipidomic profiles?
MeIQx disrupts autophagy via mTOR pathway inhibition, leading to lipid droplet accumulation. Researchers should:
Q. How do genetic polymorphisms (e.g., NAT2) influence MeIQx carcinogenicity in human populations?
Slow acetylators (NAT2*5/*6 alleles) exhibit higher adduct retention and colorectal cancer risk. Cohort studies should:
Q. What structural features of MeIQx dictate its mutagenic potency compared to other heterocyclic amines (HAAs)?
The quinoxaline core and methyl groups at positions 3 and 8 enhance electrophilicity and DNA intercalation. Comparative studies using analogs (e.g., PhIP, IQ) reveal:
- Methylation patterns influence adduct stability; MeIQx forms more persistent adducts than IQ.
- Computational docking : Simulate HAA-DNA interactions to predict mutagenicity .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
